4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, a sulfonyl group, and a nitrobenzamide group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized using the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde with an amine and a cyclic anhydride . The sulfonylation of the quinoline derivative is achieved by reacting it with a sulfonyl chloride in the presence of a base, such as triethylamine . The final step involves the coupling of the sulfonylated quinoline with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may disrupt biological membrane systems, leading to cell death . Additionally, it may inhibit specific enzymes or pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolines and Quinolones: Exhibiting antimicrobial, antifungal, and antiviral properties.
Uniqueness
4-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and nitrobenzamide groups provide additional sites for chemical modification, enhancing its versatility in research and development .
Properties
Molecular Formula |
C22H18ClN3O5S |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H18ClN3O5S/c23-19-12-7-16(14-21(19)26(28)29)22(27)24-17-8-10-18(11-9-17)32(30,31)25-13-3-5-15-4-1-2-6-20(15)25/h1-2,4,6-12,14H,3,5,13H2,(H,24,27) |
InChI Key |
CIEZUKHMRXCAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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